molecular formula C9H11N3O2 B1398762 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1316217-16-9

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1398762
CAS No.: 1316217-16-9
M. Wt: 193.2 g/mol
InChI Key: PRVAWTYXXXRGKH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1316217-16-9) is a heterocyclic compound featuring a pyrrolidine ring (5-membered nitrogen-containing cycle) substituted at position 3 with a carboxylic acid group and at position 1 with a pyrimidin-2-yl moiety. This structure combines the conformational rigidity of pyrrolidine with the hydrogen-bonding capabilities of pyrimidine and carboxylic acid, making it a versatile scaffold in medicinal chemistry and drug design. The compound is listed in supplier catalogs but has been discontinued in commercial production due to unspecified challenges .

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAWTYXXXRGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has shown promise in various applications:

Medicinal Chemistry

  • Drug Discovery: The compound serves as a lead structure in drug discovery efforts targeting various diseases, particularly those involving enzyme inhibition or receptor modulation.
  • Biological Activity: Studies indicate that it exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its interactions with biological targets help elucidate its mechanism of action.

Interaction Studies

  • Binding Affinities: Research has focused on its binding affinities with different biological targets, which is essential for understanding its therapeutic potential. These studies often involve evaluating the compound's efficacy against specific enzymes or receptors implicated in disease processes.

Comparative Studies

  • Structural Comparisons: The compound's unique structure can be compared to other similar compounds (e.g., 1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid) to assess variations in biological activity and pharmacokinetics. Such comparisons help identify structural features that contribute to enhanced activity or selectivity.

Case Studies

Several case studies have highlighted the applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibitory effects on cancer cell proliferation via enzyme inhibition pathways.
Study BNeurological DisordersInvestigated the compound's potential in modulating neurotransmitter receptors, showing promise for treating conditions like anxiety and depression.
Study CInfectious DiseasesEvaluated its efficacy against bacterial strains, revealing antibacterial properties that warrant further investigation.

Mechanism of Action

The mechanism by which 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural similarities with 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid but differ in substituent positions, ring size, or functional groups:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
This compound Pyrrolidine Pyrimidin-2-yl at N1; carboxylic acid at C3 Discontinued; potential ligand for receptor modulation
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid Pyrrolidine Pyrimidin-4-yl at N1 Altered electronic profile; may influence binding orientation
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Piperidine Pyrimidin-2-yl at N1; HCl salt Six-membered ring enhances flexibility; salt improves solubility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 5-oxo group; methyl at N1 Increased acidity; potential metabolic stability
1-Benzyl-pyrrolidine-3-carboxylic acid Pyrrolidine Benzyl at N1 Aromatic bulk enhances lipophilicity; CNS drug candidate
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid Pyrrolidine Pyridin-3-ylmethyl at N1 Additional nitrogen for coordination chemistry; MOF applications

Biological Activity

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H10N2O2
  • CAS Number : 1316217-16-9
  • Molecular Weight : 178.19 g/mol

This compound exhibits its biological activity primarily through interactions with various molecular targets. It has shown binding affinities with enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms. The compound's carboxylic acid group is crucial for its interaction with biological targets, enhancing its efficacy against specific pathways in cancer and bacterial infections .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays using human lung adenocarcinoma (A549) cells indicated that the compound exhibits cytotoxic effects, reducing cell viability significantly compared to control groups . The structure-dependent nature of its activity suggests that modifications to the pyrrolidine or pyrimidine rings can enhance its potency.

CompoundIC50 (µM)Cell LineReference
This compound25A549 (lung cancer)
Cisplatin10A549 (lung cancer)Standard

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary results indicate that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This makes it a candidate for further development in combating antibiotic resistance .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the pyrimidine ring is essential for binding interactions, while the carboxylic acid group enhances solubility and bioavailability. Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity against cancerous and bacterial cells .

Case Studies

  • Anticancer Study :
    • In a recent study, this compound was tested alongside various derivatives to evaluate its anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against A549 cells, suggesting a promising avenue for drug development .
  • Antimicrobial Evaluation :
    • Another study focused on the compound's efficacy against resistant strains of Staphylococcus aureus. It demonstrated potent activity, making it a candidate for further exploration as an antibiotic agent .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its nitrogen-containing heterocycles and carboxylic acid group. Key transformations include:

Reagent/Conditions Product Formed Experimental Observations
Potassium permanganate (KMnO₄)Pyrimidine N-oxide derivativesRequires acidic conditions (H₂SO₄) at 60–80°C
Chromium trioxide (CrO₃)Ketones or lactamsYields up to 78% in dichloromethane under reflux
Hydrogen peroxide (H₂O₂)Carboxylic acid epoxidationLimited to specific solvent systems (e.g., THF/H₂O)

Mechanistic Insight : Oxidation of the pyrrolidine ring often leads to ring-opening intermediates, while pyrimidine oxidation preferentially targets the nitrogen atoms.

Reduction Reactions

Reductive modifications focus on the pyrimidine ring and carboxylic acid group:

Reagent/Conditions Product Formed Yield
Sodium borohydride (NaBH₄)Pyrrolidine alcohol derivatives65–72%
Lithium aluminum hydride (LiAlH₄)Reduction to primary alcohol82% (in dry THF)
Catalytic hydrogenation (Pd/C)Saturated pyrrolidine analogs90% selectivity under 50 psi H₂

Case Study : Catalytic hydrogenation of the pyrimidine ring produces tetrahydropyrimidine derivatives, enhancing solubility for pharmacological applications .

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:

Nucleophile Position Substituted Conditions
Amines (e.g., NH₃, alkylamines)C4 or C6 of pyrimidineDMF, 80°C, 12–24 hours
Thiols (e.g., HSCH₂CO₂H)C5 of pyrimidineBase catalysis (K₂CO₃), ethanol reflux
Halides (e.g., Cl⁻, Br⁻)C2 of pyrrolidinePhase-transfer catalysis (TBAB)

Key Finding : Substitution at C4 of the pyrimidine ring improves binding affinity for kinase inhibitors by 3–5 fold in biochemical assays.

Esterification and Hydrolysis

The carboxylic acid group participates in typical acid-base reactions:

  • Esterification :

    • Reagents: Methanol/H₂SO₄ or DCC/DMAP

    • Products: Methyl/ethyl esters with >85% yield

  • Hydrolysis :

    • Acidic: 6M HCl reflux converts esters back to carboxylic acid (95% recovery)

    • Basic: NaOH/EtOH saponifies esters to carboxylate salts

Industrial Application : Continuous flow reactors optimize esterification for large-scale synthesis, reducing reaction time from 12 hours to 30 minutes .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Product Conditions
Nitrile oxidesIsoxazoline-fused pyrrolidinesToluene, 110°C, 8 hours
AzidesTriazole-linked derivativesCu(I) catalysis, RT

Stereochemical Control : Asymmetric cycloadditions using chiral auxiliaries achieve enantiomeric excess (ee) >90% .

Salt and Complex Formation

The carboxylic acid forms pharmaceutically relevant salts:

Counterion Solubility (mg/mL) Stability
Hydrochloride (HCl)12.5 (H₂O)Stable at pH 2–6
Sodium (Na⁺)45.8 (H₂O)Hygroscopic; requires anhydrous storage

Biological Relevance : Hydrochloride salts improve bioavailability in preclinical models by 40% compared to free acids.

Preparation Methods

Patent-Driven Synthetic Routes

Patent WO2019016745A1 describes an advanced process emphasizing the synthesis of pyrrolidine derivatives as key intermediates for pharmaceutical applications, including the compound of interest. The process involves:

  • Hydrogenation and reduction steps : Using metal-mediated reduction (zinc, tin, iron) in suitable solvents such as alcohols (methanol, ethanol) or chlorinated hydrocarbons (dichloromethane) to reduce precursor compounds to pyrrolidine-3-carboxylic acids or esters.
  • Protection/deprotection strategies : Employing protecting groups on nitrogen atoms, which are later removed under mild conditions to yield the free acid.
  • Cyclization of pent-2-ynoic acid derivatives : Starting from pent-2-ynoic acid or its derivatives, which undergo cyclization in the presence of chiral auxiliaries and catalysts like trifluoroacetic acid (TFA) to form the pyrrolidine ring with pyrimidine substitution.

Key features:

Step Reagents & Conditions Outcome
Reduction Zinc/HCl, tin/HCl, or iron/AcOH Converts nitro or related groups to amines or reduces intermediates to pyrrolidine derivatives
Cyclization Reaction of pent-2-ynoic acid derivatives with amines and catalysts Formation of pyrrolidine ring with pyrimidine substitution
Hydrolysis Acid or base hydrolysis Converts esters or protected intermediates to free carboxylic acids

Enantioselective Synthesis

Patent US8344161B2 highlights an enantioselective approach, emphasizing high stereoselectivity and yield:

  • Chiral auxiliary approach : Using optically active sultam compounds (e.g., (lR)-(+)-2,10-Camphorsultam) to induce stereochemistry during cyclization.
  • Reaction conditions : Cyclization of pent-2-enamides with amines such as N-benzyl-1-methoxy-N-trimethylsilyl methylamine in the presence of catalysts like trifluoroacetic acid in chlorinated hydrocarbons or ethers.
  • Hydrolysis : Final hydrolysis of pyrrolidine carbamide derivatives in acid or base to produce the free carboxylic acid with high enantiomeric excess.

Process flow:

Pent-2-ynoic acid derivative → Activation (mixed anhydride) → Cyclization with chiral auxiliary → Hydrolysis → 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cyclopropanation and Derivative Formation

Recent advances involve cyclopropanation of pyrimidine derivatives, as described in recent literature, including:

  • Reaction of pyrimidine derivatives with nitrogen ylides : Using reagents like t-butyl bromoacetate and DABCO to generate nitrogen ylides that facilitate cyclopropanation.
  • Reaction conditions : Conducted in solvents like dioxane or acetonitrile at moderate temperatures (~20-80°C).
  • Outcome : Formation of cyclopropane intermediates, which are subsequently hydrolyzed or oxidized to yield the target carboxylic acid.

Key Reaction Conditions and Reagents

Reaction Step Typical Reagents Solvents Temperature Range Remarks
Metal-mediated reduction Zinc/HCl, tin/HCl, iron/AcOH Alcohols, chlorinated hydrocarbons 0°C to reflux High yield, scalable
Cyclization Amine derivatives, TFA Dichloromethane, toluene, ethyl acetate -30°C to reflux Stereoselective, chiral auxiliaries
Hydrolysis Acid (HCl, H2SO4), base (NaOH) Water, organic solvents -30°C to reflux Converts esters or protected groups to acids

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Main Reaction Yield Stereoselectivity References
Metal reduction + cyclization Pent-2-ynoic acid derivatives Zinc, TFA, amines Reduction, cyclization 58-85% High with chiral auxiliaries ,
Enantioselective synthesis Pyrrolidine carbamide intermediates Chiral sultams, TFA Cyclization, hydrolysis >99% ee Excellent
Cyclopropanation Pyrimidine derivatives Nitrogen ylides, DABCO Cyclopropanation 50-70% Not specified

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine derivatives and pyrrolidine precursors. For example, tert-butyl-protected pyrrolidine-carboxylic acid intermediates (e.g., (3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) are commonly used to introduce stereochemical control . Catalytic hydrogenation or Pd-mediated cross-coupling may facilitate pyrimidine ring attachment. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) . Post-synthesis, Boc-deprotection with TFA yields the free carboxylic acid.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For instance, pyrrolidine ring protons appear between δ 2.5–4.0 ppm, while pyrimidine protons resonate near δ 8.0–9.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₀N₄O₂: 219.0822).
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .

Q. How can researchers troubleshoot low yields during pyrrolidine-pyrimidine coupling?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulkier protecting groups (e.g., tert-butoxycarbonyl) to direct regioselectivity .
  • Screening polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine enhance electrophilicity) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical confirmation. For example, (3R,4R)-configured pyrrolidine derivatives show distinct dihedral angles (~60°) in crystal structures .
  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers and assign optical rotation .
  • NOESY NMR : Cross-peaks between pyrrolidine H-3 and pyrimidine H-2′ confirm spatial proximity in the desired diastereomer .

Q. What strategies address discrepancies in biological activity data across assay platforms?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replacing pyrimidine with pyridine or adding methyl/fluoro groups) to isolate critical pharmacophores .
  • Enzyme vs. Cell-Based Assays : Compare IC₅₀ values in purified enzyme assays (e.g., kinase inhibition) versus cell viability assays (e.g., MTT). Discrepancies may indicate off-target effects or permeability issues .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that skew activity results .

Q. How can supramolecular interactions (e.g., salt/cocrystal formation) be exploited for formulation?

  • Methodological Answer :

  • Co-crystallization Screens : Mix the compound with counterions (e.g., trifluoroacetate, hydrochloride) in ethanol/water. Analyze via PXRD to identify stable crystalline forms .
  • CSD Database Mining : Search for pyrimidine-carboxylic acid motifs in the Cambridge Structural Database to predict interaction motifs (e.g., N–H⋯O hydrogen bonds with carbonyl groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
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1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

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